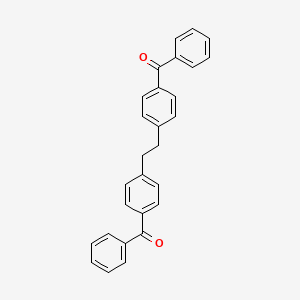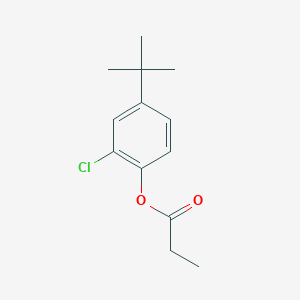
4-Tert-butyl-2-chlorophenyl propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Tert-butyl-2-chlorophenyl propanoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents . This compound is synthesized by the esterification of 4-tert-butyl-2-chlorophenol with propanoic acid.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Tert-butyl-2-chlorophenyl propanoate typically involves the esterification reaction between 4-tert-butyl-2-chlorophenol and propanoic acid. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of catalysts like sulfuric acid or p-toluenesulfonic acid is common to accelerate the reaction.
Análisis De Reacciones Químicas
Types of Reactions
4-Tert-butyl-2-chlorophenyl propanoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of a strong acid or base to yield 4-tert-butyl-2-chlorophenol and propanoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to form the corresponding alcohol.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, such as hydroxide ions, to form different derivatives.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium hydroxide in aqueous or alcoholic solutions.
Major Products Formed
Hydrolysis: 4-tert-butyl-2-chlorophenol and propanoic acid.
Reduction: 4-tert-butyl-2-chlorophenyl methanol.
Substitution: Various substituted phenols depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Tert-butyl-2-chlorophenyl propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of fragrances and flavoring agents due to its ester functionality.
Mecanismo De Acción
The mechanism of action of 4-Tert-butyl-2-chlorophenyl propanoate involves its interaction with various molecular targets. The ester bond can be hydrolyzed by esterases, releasing 4-tert-butyl-2-chlorophenol and propanoic acid. These products can then interact with different biological pathways, potentially leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
4-Tert-butyl-2-chlorophenol: The parent compound, which lacks the ester functionality.
4-Tert-butylphenol: Similar structure but without the chlorine atom.
Tert-butyl propanoate: Lacks the aromatic ring and chlorine atom.
Uniqueness
4-Tert-butyl-2-chlorophenyl propanoate is unique due to its combination of a tert-butyl group, a chlorine atom, and an ester functionality. This combination imparts distinct chemical and physical properties, making it valuable in various applications.
Propiedades
Número CAS |
51233-84-2 |
|---|---|
Fórmula molecular |
C13H17ClO2 |
Peso molecular |
240.72 g/mol |
Nombre IUPAC |
(4-tert-butyl-2-chlorophenyl) propanoate |
InChI |
InChI=1S/C13H17ClO2/c1-5-12(15)16-11-7-6-9(8-10(11)14)13(2,3)4/h6-8H,5H2,1-4H3 |
Clave InChI |
SQUHGLSFPNEXRN-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)OC1=C(C=C(C=C1)C(C)(C)C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


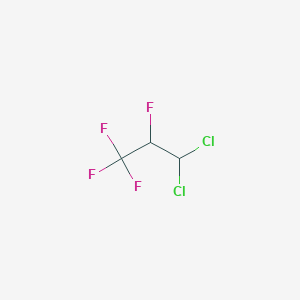
![6-[2-(1H-Imidazol-2-yl)hydrazinylidene]-4-methylcyclohexa-2,4-dien-1-one](/img/structure/B14656366.png)
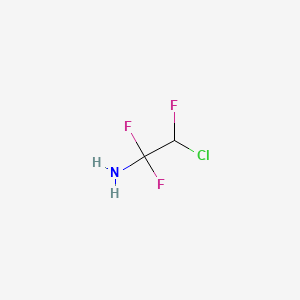
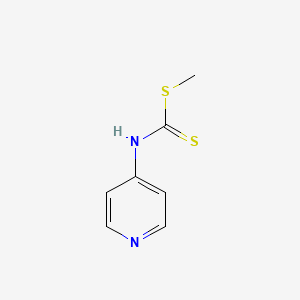

![S-[(Prop-2-en-1-yl)carbamothioyl]-L-cysteine](/img/structure/B14656389.png)
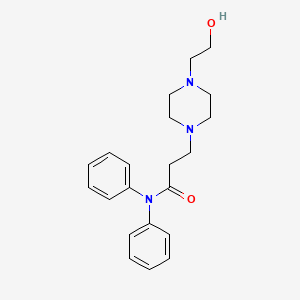
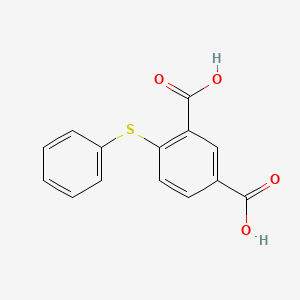
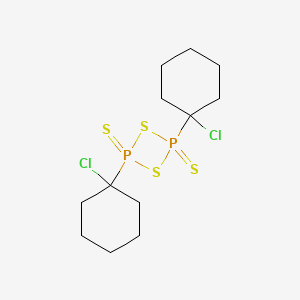
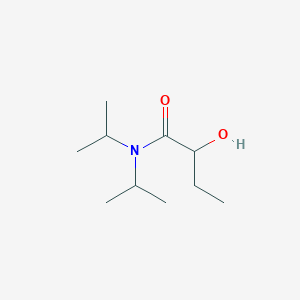
![Lithium, [bis(methylthio)(trimethylsilyl)methyl]-](/img/structure/B14656412.png)

